molecular formula C27H45Cl B213093 Cholesteryl chloride CAS No. 910-31-6

Cholesteryl chloride

Cat. No.: B213093
CAS No.: 910-31-6
M. Wt: 405.1 g/mol
InChI Key: OTVRYZXVVMZHHW-WEWVNJLASA-N
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Description

Cholesteryl chloride, also known as 3-chlorocholest-5-ene or 3β-chlorocholest-5-ene, is an organic chemical compound derived from cholesterol. It is an organochloride and is known for forming liquid crystals that exhibit cholesteric liquid crystalline phases. This compound is a transparent liquid or a soft crystalline material with a melting point of approximately 94-96°C .

Biochemical Analysis

Biochemical Properties

Cholesteryl chloride is involved in the process of lipid transfer, particularly in the context of lipoprotein metabolism . It interacts with Cholesteryl Ester Transfer Proteins (CETP), which regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins .

Cellular Effects

This compound, through its interaction with CETP, influences cell function by modulating cholesterol levels. Lipoprotein cholesterol levels, regulated by CETP, correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of cholesterol to this compound. Two chlorosulfite ester molecules are formed as intermediates in this process. The final product is this compound, and the side products are HCl and SO2 .

Dosage Effects in Animal Models

In animal models, the inhibition of CETP, which interacts with this compound, has been shown to be a promising strategy to achieve higher HDL levels .

Metabolic Pathways

This compound is involved in the lipid transfer process, particularly in the context of lipoprotein metabolism . CETP, which interacts with this compound, plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with CETP . CETP mediates the transfer of cholesteryl esters among lipoproteins, thus playing a key role in the distribution of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl chloride can be synthesized through the chlorination of cholesterol. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the cholesterol molecule .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: this compound can be oxidized to form cholesteryl esters and other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of cholesterol or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various cholesteryl derivatives depending on the nucleophile used.

    Oxidation Reactions: Cholesteryl esters and other oxidized products.

    Reduction Reactions: Cholesterol and other reduced derivatives.

Scientific Research Applications

Cholesteryl chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Cholesteryl chloride is unique among cholesteryl derivatives due to the presence of the chlorine atom at the 3-position. This structural modification imparts distinct chemical and physical properties compared to other cholesteryl compounds. Some similar compounds include:

    Cholesteryl acetate: An ester derivative of cholesterol with an acetate group at the 3-position.

    Cholesteryl oleate: An ester derivative with an oleate group at the 3-position.

    Cholesteryl benzoate: An ester derivative with a benzoate group at the 3-position.

Compared to these compounds, this compound exhibits unique reactivity due to the presence of the chlorine atom, making it a valuable intermediate in the synthesis of various cholesteryl derivatives .

Properties

CAS No.

910-31-6

Molecular Formula

C27H45Cl

Molecular Weight

405.1 g/mol

IUPAC Name

(10R,13R)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1

InChI Key

OTVRYZXVVMZHHW-WEWVNJLASA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C

910-31-6

physical_description

Off-white powder;  [Acros Organics MSDS]

Synonyms

3-chlorocholest-5-ene
3beta-chlorocholest-5-ene
cholesteryl beta-chloride
cholesteryl chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesteryl chloride
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Cholesteryl chloride
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Reactant of Route 5
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Reactant of Route 6
Cholesteryl chloride

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